4-(2-Hydroxyethyl)-N-(4-methylphenyl)benzamide
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Overview
Description
4-(2-Hydroxyethyl)-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyethyl group attached to the benzamide structure, which includes a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-N-(4-methylphenyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-methylbenzoic acid and 2-aminoethanol.
Reaction Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide.
Procedure: The reactants are mixed and heated to promote the formation of the amide bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyethyl)-N-(4-methylphenyl)benzamide.
Reduction: Formation of 4-(2-hydroxyethyl)-N-(4-methylphenyl)benzylamine.
Substitution: Formation of substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(2-Hydroxyethyl)-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-N-phenylbenzamide: Lacks the methyl group on the benzene ring.
4-(2-Hydroxyethyl)-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of a methyl group.
4-(2-Hydroxyethyl)-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a methyl group.
Uniqueness
4-(2-Hydroxyethyl)-N-(4-methylphenyl)benzamide is unique due to the presence of the hydroxyethyl group and the methyl group on the benzene ring
Properties
CAS No. |
128829-32-3 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-2-8-15(9-3-12)17-16(19)14-6-4-13(5-7-14)10-11-18/h2-9,18H,10-11H2,1H3,(H,17,19) |
InChI Key |
XLWYTZRXFFYJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
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